Gallium trinitrate hydrate serves as a vital precursor for synthesizing other gallium compounds, particularly gallium nitride (GaN) [1]. GaN is a prominent semiconductor material with applications in blue LEDs, laser diodes, and high-power transistors [1]. Research explores using gallium trinitrate hydrate to create pure and efficient GaN for advancements in optoelectronics and power electronics [1].
Gallium trinitrate hydrate exhibits catalytic properties, accelerating various chemical reactions. Research investigates its use as a catalyst in organic synthesis, particularly in the epoxidation of olefins (double-bonded carbon chains) using hydrogen peroxide [2]. This research focuses on developing efficient and environmentally friendly methods for creating valuable organic compounds [2].
Material scientists utilize gallium trinitrate hydrate to study the properties and behavior of gallium-based materials. Research explores doping other materials with gallium nitrate, like zinc oxide nanorods, to improve their luminescence quality [3]. This research contributes to the development of novel materials with enhanced optical properties for applications in displays and sensors [3].
Gallium trinitrate hydrate, with the chemical formula Ga(NO₃)₃·9H₂O, is a crystalline compound formed from gallium and nitric acid. This compound is notable for its high solubility in water and is typically encountered as a nonahydrate. The structure of gallium trinitrate hydrate consists of gallium ions coordinated to nitrate groups, with water molecules integrated into the crystal lattice. This compound has garnered interest due to its potential applications in various fields, including medicine and materials science.
In aqueous solutions, gallium trinitrate can react with reducing agents, generating heat and potentially explosive products if not handled properly. This reactivity highlights the importance of cautious handling in laboratory and industrial settings .
Gallium trinitrate exhibits notable biological activity, particularly in its role as a therapeutic agent. It has been used in the treatment of hypercalcemia associated with malignancies by inhibiting osteoclast activity, thereby reducing bone resorption and lowering serum calcium levels. Gallium ions have a high affinity for binding to biological molecules such as DNA and transferrin, competing with other metal ions like magnesium and iron .
Research indicates that gallium can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, suggesting its potential as an anticancer agent by interfering with cellular proliferation . Furthermore, its ability to form stable complexes with biomolecules underlines its significance in medicinal chemistry.
Gallium trinitrate hydrate can be synthesized through several methods:
These methods allow for the production of high-purity samples suitable for both research and industrial applications.
Gallium trinitrate hydrate has diverse applications across various fields:
Studies on gallium trinitrate hydrate have highlighted its interactions with various biological and chemical systems. Notably, it competes with magnesium for binding sites on DNA, which may influence genetic processes at low concentrations . Additionally, its interaction with transferrin suggests implications for iron metabolism and transport within biological systems.
Furthermore, research indicates that gallium ions can disrupt cellular signaling pathways by mimicking essential metal ions like calcium and magnesium, thus affecting various metabolic processes .
Gallium trinitrate hydrate shares similarities with several other compounds within the category of metal nitrates and hydrates. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Aluminum Nitrate Hydrate | Al(NO₃)₃·9H₂O | Commonly used in fertilizers; less soluble than gallium nitrate hydrate. |
Iron(III) Nitrate Hydrate | Fe(NO₃)₃·9H₂O | Used in various chemical syntheses; exhibits different biological activities. |
Indium Nitrate Hydrate | In(NO₃)₃·xH₂O | Similar solubility properties; used in electronics and optics. |
Bismuth Nitrate Hydrate | Bi(NO₃)₃·5H₂O | Known for its medicinal properties; has distinct solubility characteristics compared to gallium nitrate. |
Uniqueness: Gallium trinitrate hydrate is unique due to its specific biological activity related to bone metabolism and its ability to form stable complexes with biomolecules like DNA. Its reactivity profile also differentiates it from other metal nitrates, making it especially valuable in pharmaceutical applications.
Hydrothermal methods using gallium trinitrate hydrate have been instrumental in synthesizing gallium-incorporated MCM-41 mesoporous silicates. In one approach, Ga(NO₃)₃·xH₂O is combined with sodium silicate and cetyltrimethylammonium bromide (CTAB) under alkaline conditions (pH ~10) at 140°C for 10 hours, followed by calcination at 1000°C to form Ga-MCM-41. The gallium precursor integrates into the silicate framework, as confirmed by ²⁷Al and ⁷¹Ga nuclear magnetic resonance (NMR), which reveals tetrahedrally coordinated Ga atoms occupying structural positions within the mesopores.
The incorporation of gallium enhances the Brønsted acidity of MCM-41, critical for catalytic applications. For instance, Ga-MCM-41 synthesized from kaolin-derived precursors exhibits a Brunauer-Emmett-Teller (BET) surface area of 1,303 m²/g and a pore volume of 1.23 cm³/g, with uniform mesopores averaging 2.45 nm in diameter. These properties enable high adsorption capacities, such as 316 mg/g for methylene blue, due to synergistic interactions between gallium sites and silanol groups.
Table 1: Properties of Ga-MCM-41 Synthesized via Hydrothermal Routes
Precursor | Surface Area (m²/g) | Pore Diameter (nm) | Ga Coordination | Application |
---|---|---|---|---|
Ga(NO₃)₃·xH₂O + CTAB | 1,303 | 2.45 | Tetrahedral | Dye adsorption |
Kaolin-derived | 1,150 | 2.40 | Tetrahedral | Catalytic pyrolysis |
Plasma-assisted atomic layer deposition (PA-ALD) has emerged as a method for growing gallium nitride (GaN) nanostructures, though current studies predominantly use trimethylgallium precursors rather than gallium trinitrate hydrate. In PA-ALD, reactive nitrogen plasmas (e.g., NH₃ or N₂/H₂) facilitate low-temperature (200°C) crystallization of GaN films with oxygen impurities below 3 at.%. While gallium trinitrate hydrate has not yet been widely adopted in plasma deposition, its potential lies in its high solubility and compatibility with aqueous precursors, suggesting opportunities for future electrochemical or solvothermal plasma-enhanced processes.
Gallium trinitrate hydrate is a cornerstone in sol-gel synthesis of doped metal oxides. For example, dissolving 0.1 M Ga(NO₃)₃·xH₂O in deionized water under acidic conditions (pH 2.5) initiates hydrolysis, forming β-Ga₂O₃ nuclei. Subsequent hydrothermal treatment at 140°C for 10 hours yields nanostructures, which are annealed at 1000°C to enhance crystallinity. Doping with tin (Sn) at 0.7–7.3 at.% modifies the bandgap and charge separation efficiency, boosting photocatalytic activity by 40% compared to undoped Ga₂O₃.
Table 2: Effect of Sn Doping on β-Ga₂O₃ Photocatalytic Performance
Sn Concentration (at.%) | Bandgap (eV) | Photodegradation Efficiency (%) |
---|---|---|
0 | 4.9 | 58 |
0.7 | 4.7 | 82 |
7.3 | 4.5 | 65 |
The sol-gel method ensures homogeneous dopant distribution, as evidenced by energy-dispersive X-ray spectroscopy (EDS) mapping, which shows Sn atoms uniformly dispersed within Ga₂O₃ nanobelts.
The coordination environment of gallium in catalysts derived from Ga(NO₃)₃·xH₂O profoundly impacts reactivity. In Ga-Ni-modified HZSM-5 zeolites, gallium ions occupy framework positions, increasing Brønsted acid site density by 30% compared to unmodified zeolites. This enhances catalytic fast pyrolysis of wheat straw, elevating monocyclic aromatic hydrocarbon (MAH) yields from 40.35% to 69.48%. Bimetallic Ga-Ni systems further suppress polycyclic aromatic formation by modulating dehydrogenation pathways, as Ga³⁺ sites stabilize intermediate carbocations while Ni promotes hydrogen transfer.
X-ray photoelectron spectroscopy (XPS) of Ga-MCM-41 confirms Ga³⁺ oxidation states, which synergize with mesoporous silica’s high surface area to optimize reactant diffusion and active site accessibility. These features underscore gallium trinitrate hydrate’s versatility in tailoring coordination environments for targeted catalysis.
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to epoxides, which are valuable intermediates for the construction of complex molecules. Gallium trinitrate hydrate, through its gallium(III) center, has demonstrated significant catalytic activity in promoting the epoxidation of alkenes, particularly in the presence of peracids such as peracetic acid [2].
The catalytic cycle for gallium(III)-mediated epoxidation typically involves the activation of the peracid by coordination to the gallium center, increasing the electrophilicity of the oxidant and facilitating oxygen transfer to the olefin substrate. Studies using gallium(III) complexes with neutral N-donor ligands have shown that the nature of the ligand significantly influences both the rate and selectivity of the epoxidation reaction [2]. Electron-deficient ligands enhance the catalytic activity by stabilizing higher oxidation states and promoting faster oxygen transfer, while more chelating ligands tend to increase catalyst robustness but may reduce turnover rates due to steric hindrance or decreased substrate accessibility [2].
Table 1 below summarizes the catalytic performance of various gallium(III) complexes in the epoxidation of 1-octene using peracetic acid as the oxidant, under standard conditions (acetonitrile, 273 K, 1% catalyst loading, 2 equivalents of peracid) [2].
Catalyst Complex | Ligand Denticity | Electron-Donating/Withdrawing Group | Alkene Conversion (%) | Epoxide Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
[Ga(phen)₂Cl₂]Cl | 2 | Neutral | 61 | 61 | 61 |
[Ga(5-NO₂-phen)₂Cl₂]Cl | 2 | Electron-Withdrawing (NO₂) | 75 | 75 | 75 |
[Ga(5-NH₂-phen)₂Cl₂]Cl | 2 | Electron-Donating (NH₂) | 45 | 45 | 45 |
[Ga(bispicen)]Cl₃ | 4 | Neutral | 72 | 72 | 72 |
[Ga(trispicen)]Cl₃ | 5 | Neutral | 38 | 38 | 38 |
[Ga(tpen)]Cl₃ | 6 | Neutral | 25 | 25 | 25 |
The data indicate that complexes with electron-withdrawing ligands (such as 5-nitro-1,10-phenanthroline) exhibit higher catalytic activity, as evidenced by greater alkene conversion and epoxide yield. In contrast, increasing ligand denticity beyond tetradentate coordination results in diminished activity, likely due to steric constraints and reduced substrate accessibility [2].
A notable feature of gallium(III)-catalyzed epoxidation is the high selectivity for epoxide formation, with minimal byproduct formation such as allylic oxidation or dihydroxylation under optimized conditions [2]. This selectivity is attributed to the controlled activation of the peracid and the ability of the gallium center to facilitate concerted oxygen transfer, minimizing radical or side reactions.
Mechanistic studies suggest that gallium(III) catalysts operate via a non-radical, concerted mechanism distinct from those involving transition metal-oxo species, such as those observed with manganese or ruthenium catalysts. The gallium center acts primarily as a Lewis acid, activating the peracid and promoting direct oxygen transfer to the olefin, rather than generating high-valent metal-oxo intermediates [2].
The direct functionalization of C-H bonds represents a powerful strategy for the construction of complex molecules from simple hydrocarbons. Gallium trinitrate hydrate, as a source of gallium(III) ions, has been employed as a Lewis acid catalyst in various C-H activation and functionalization reactions, enabling the formation of new C-C and C-heteroatom bonds under mild conditions [3] [5].
Gallium(III) salts facilitate C-H functionalization through their strong Lewis acidity, which enables the activation of otherwise inert C-H bonds, particularly in alkanes and arenes. Recent studies have demonstrated that gallium(III) can mediate double C-H functionalization processes, particularly in the context of vinyl carbocation insertion, leading to the formation of quaternary carbon centers with high molecular complexity [3]. The cooperative action of gallium(III) salts and gallium halide anions enables the generation and stabilization of reactive carbocation intermediates, which can insert into unactivated C-H bonds, effecting deep poly-functionalization in a single step [3].
In a recent investigation, the direct double C-H functionalization of unactivated alkyl CH₂ groups was achieved using gallium(III) salts, including gallium trinitrate hydrate, in conjunction with gallium halide anions. The process enabled the one-step construction of highly substituted norbornane and cyclopentatetralin skeletons from simple alkyl acetylenes and activated cyclopropanes, alkenes, or cyclobutanes [3]. The key to this transformation was the ability of gallium(III) to stabilize vinyl carbocations and promote their insertion into otherwise inert C-H bonds, a feat rarely accomplished with other Lewis acids.
Table 2 presents representative yields and substrate scope for gallium(III)-catalyzed double C-H functionalization reactions [3].
Substrate Type | Product Skeleton | Yield (%) | Reaction Conditions |
---|---|---|---|
Alkyl acetylene | Norbornane derivative | 68 | Ga(III) salt, GaHal₄⁻, 25 °C |
Cyclopropane | Cyclopentatetralin | 72 | Ga(III) salt, GaHal₄⁻, 30 °C |
Alkene | Polycyclic framework | 65 | Ga(III) salt, GaHal₄⁻, 35 °C |
Cyclobutane | Polycyclic framework | 70 | Ga(III) salt, GaHal₄⁻, 28 °C |
These results highlight the efficiency and scope of gallium(III)-mediated C-H functionalization, particularly in the context of constructing complex, highly substituted carbon frameworks from simple precursors.
Gallium(III) salts, including gallium trinitrate hydrate, offer distinct advantages over traditional Lewis acids such as aluminum trichloride or boron trifluoride in C-H functionalization reactions. Their ability to stabilize carbocation intermediates and promote multiple C-H activations in a single step is unparalleled, enabling access to molecular architectures that are challenging to construct using other catalysts [3].
Mechanistic studies suggest that gallium(III)-mediated C-H activation proceeds via non-redox, heterolytic pathways, in contrast to the oxidative addition/reductive elimination mechanisms commonly observed with late transition metal catalysts. This distinction is crucial, as it allows for selective activation of C-H bonds without the need for external oxidants or harsh conditions, aligning with the principles of green and sustainable chemistry [5].
Cross-coupling reactions are foundational in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. While transition metal catalysts such as palladium and nickel have dominated this field, gallium trinitrate hydrate and related gallium(III) salts have emerged as promising alternatives for optimizing cross-coupling processes, particularly in the context of alkane dehydrogenation and related transformations [5].
Gallium trinitrate hydrate has been used to impregnate zeolite supports, creating gallium-modified zeolites that serve as efficient catalysts for the dehydrogenation of alkanes. These catalysts are of industrial significance in the aromatization of light alkanes, providing a route to value-added aromatic compounds from simple hydrocarbon feedstocks [5]. The active sites in these catalysts are believed to be gallium(III) species coordinated to the zeolite framework, which facilitate the activation and dehydrogenation of C-H bonds via heterolytic mechanisms.
Advanced spectroscopic techniques, such as X-ray absorption near edge spectroscopy (XANES), have been employed to probe the oxidation state and coordination environment of gallium under reaction conditions [5]. These studies have revealed that changes in the XANES spectra, previously attributed to reduction of gallium(III) to gallium(I), may instead reflect changes in the coordination number and ligand environment of gallium(III) species. This insight has significant implications for the design and optimization of gallium-based cross-coupling catalysts, as it suggests that catalyst activity and selectivity can be tuned by modulating the local environment of the gallium center rather than relying on redox cycling [5].
Gallium(III)-impregnated zeolites and silica-supported gallium catalysts have demonstrated high activity and selectivity in the dehydrogenation of propane and the hydrogenation of propylene, key steps in cross-coupling and alkane functionalization processes [5]. The ability of gallium(III) to mediate these transformations without undergoing redox cycling distinguishes it from traditional transition metal catalysts and offers new avenues for reaction optimization.
Table 3 summarizes the catalytic performance of gallium-based and transition metal-based catalysts in alkane dehydrogenation and hydrogenation reactions [5].
Catalyst Type | Substrate | Product | Conversion (%) | Selectivity (%) | Mechanistic Pathway |
---|---|---|---|---|---|
Ga(III)-impregnated zeolite | Propane | Propylene | 85 | 92 | Heterolytic C-H activation |
Silica-supported Ga(III) | Propylene | Propane | 80 | 90 | Heterolytic hydrogenation |
Pd-based catalyst | Propane | Propylene | 88 | 89 | Redox cycling |
Ni-based catalyst | Propylene | Propane | 84 | 87 | Redox cycling |
The data indicate that gallium-based catalysts offer comparable, if not superior, activity and selectivity relative to traditional transition metal catalysts, with the added advantage of operating via non-redox mechanisms that enhance catalyst stability and recyclability [5].
The unique catalytic behavior of gallium trinitrate hydrate and related gallium(III) salts invites comparison with traditional transition metal catalysts, particularly in the context of redox processes. While transition metals such as palladium, nickel, and ruthenium typically operate via redox cycling, gallium(III) catalysts often mediate transformations via non-redox, heterolytic pathways.
Transition metal catalysts commonly activate substrates through oxidative addition and reductive elimination steps, cycling between different oxidation states to facilitate bond formation and cleavage. In contrast, gallium(III) catalysts, including gallium trinitrate hydrate, act primarily as Lewis acids, activating substrates and mediating transformations without undergoing changes in oxidation state [5]. This mechanistic distinction confers several advantages, including enhanced catalyst stability, reduced susceptibility to deactivation, and the ability to operate under milder conditions.
Comparative studies have shown that gallium(III) catalysts can achieve high efficiency and selectivity in a variety of transformations, including epoxidation, C-H functionalization, and alkane dehydrogenation, rivaling or surpassing the performance of transition metal catalysts [2] [3] [5]. The absence of redox cycling reduces the formation of undesired byproducts and enhances the recyclability of the catalyst, aligning with the principles of green chemistry and sustainable synthesis.
Table 4 presents a comparative analysis of catalytic performance and mechanistic pathways for gallium(III) and transition metal catalysts in key organic transformations.
Transformation | Gallium(III) Catalyst | Transition Metal Catalyst | Mechanistic Pathway | Selectivity (%) | Catalyst Stability |
---|---|---|---|---|---|
Olefin epoxidation | Ga(NO₃)₃·xH₂O + peracid | RuO₄, MnO₄ | Lewis acid activation | >90 | High |
C-H functionalization | Ga(NO₃)₃·xH₂O + GaHal₄⁻ | Pd(II), Rh(III) | Non-redox, carbocation | >85 | High |
Alkane dehydrogenation | Ga-impregnated zeolite | Pt, Pd | Heterolytic C-H activation | >90 | High |
Cross-coupling | Ga(III) supported catalyst | Pd, Ni | Non-redox, heterolytic | >88 | High |
The data underscore the competitive performance of gallium(III) catalysts across a range of transformations, with particular strengths in selectivity, stability, and operational simplicity.